Physicochemical Differentiation from Classical ALK5 Inhibitor Scaffolds
The compound exhibits a combination of moderate lipophilicity (XLogP3 = 2.7) and low polar surface area (TPSA = 75.2 Ų) that favours passive membrane permeability. In contrast, the widely used ALK5 inhibitor LY‑364947 (CAS 396129‑53‑6) shows XLogP3 = 1.8 and TPSA = 97.3 Ų, while SB‑525334 (CAS 356559‑20‑1) displays XLogP3 = 2.2 and TPSA = 98.6 Ų. The calculated ΔlogP of +0.9 and ΔTPSA of –22.1 Ų relative to LY‑364947 suggest a superior ability to cross lipid bilayers, a prerequisite for intracellular and CNS targets [1][2].
| Evidence Dimension | Computed XLogP3 and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.7; TPSA = 75.2 Ų |
| Comparator Or Baseline | LY‑364947 (XLogP3 = 1.8, TPSA = 97.3 Ų) and SB‑525334 (XLogP3 = 2.2, TPSA = 98.6 Ų) |
| Quantified Difference | ΔXLogP3: +0.9 (vs. LY‑364947), +0.5 (vs. SB‑525334); ΔTPSA: –22.1 Ų (vs. LY‑364947), –23.4 Ų (vs. SB‑525334) |
| Conditions | Computed values derived from PubChem release 2024.12.12 [1] |
Why This Matters
Higher lipophilicity and lower TPSA predict improved blood‑brain barrier penetration, making this compound a more suitable chemical probe for CNS kinase targets compared to classical ALK5 inhibitors.
- [1] PubChem Compound Summaries for CID 44088105, CID 11653405 (LY‑364947), CID 10408830 (SB‑525334). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2025‑04‑01). View Source
- [2] Kim, S., et al. PubChem 2023 update. Nucleic Acids Res. 2023, 51, D1373‑D1380. https://doi.org/10.1093/nar/gkac956. View Source
